(Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
The compound (Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran-based ester derivative characterized by a Z-configuration at the exocyclic double bond. Its structure includes a 3-oxobenzofuran core substituted with a 4-methoxyphenyl-2-oxoethoxy group at position 6 and a methyl benzoate moiety at position 2.
Properties
IUPAC Name |
methyl 4-[(Z)-[6-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c1-30-19-9-7-17(8-10-19)22(27)15-32-20-11-12-21-23(14-20)33-24(25(21)28)13-16-3-5-18(6-4-16)26(29)31-2/h3-14H,15H2,1-2H3/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURREBNYMNOOA-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction conditions include heating at 65 °C for 24 hours, followed by extraction and purification processes to yield the desired product. The yield reported in various studies ranges around 64.6% .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. In comparative studies, it demonstrated significant inhibition percentages, indicating its potential as an effective antioxidant agent. For instance, related methoxylated chalcones have shown up to 71% inhibition against standard antioxidants .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for several derivatives have been reported between 10-30 µg/ml, indicating promising antibacterial and antifungal activities . The structure–activity relationship (SAR) analysis suggests that modifications in the aryl rings can enhance these activities.
The biological activity of this compound can be attributed to its structural features, particularly the α, β-unsaturated ketone moiety, which is known to play a crucial role in antioxidant and antimicrobial mechanisms. The presence of methoxy groups is believed to enhance electron donation capabilities, thus improving radical scavenging activities .
Case Studies
-
Antioxidant Evaluation : A study demonstrated that derivatives similar to this compound exhibited antioxidant activity comparable to butylated hydroxyanisole (BHA), a standard reference compound .
Compound DPPH Inhibition (%) Compound 1b 68% Compound 1o 71% BHA 72% -
Antimicrobial Studies : In another evaluation, several methoxylated chalcones were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions at the ortho and para positions on the phenyl rings showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin.
Compound MIC (µg/ml) Activity Type Compound 1c 10 Antibacterial Compound 1j 20 Antifungal Compound 1k 30 Antibacterial
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzofuran and benzoate derivatives, which exhibit structural diversity based on substituents and stereochemistry. Below is a detailed comparison with analogous compounds:
Structural Analogues with Modified Substituents
Methyl 4-[(Z)-{6-[(2,6-Dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate
- Structure : Shares the Z-configuration and benzofuran core but replaces the 4-methoxyphenyl-2-oxoethoxy group with a 2,6-dichlorobenzyloxy substituent.
- Properties : The dichlorobenzyl group enhances lipophilicity (logP ≈ 3.8 vs. 2.5 for the target compound) and may improve pesticidal activity due to increased halogen-mediated electron withdrawal .
- Molecular Data :
| Property | Target Compound | Dichloro Analog |
|---|---|---|
| Molecular Formula | C₂₄H₂₀O₇ | C₂₄H₁₆Cl₂O₅ |
| Molecular Weight | 444.41 g/mol | 455.29 g/mol |
| Melting Point | Not reported | 107–109°C |
Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230) Structure: Replaces the benzofuran core with a pyridazine ring and substitutes the ester group with an ethyl ester. Properties: The pyridazine ring introduces basicity (pKa ≈ 4.2) and enhances solubility in polar solvents compared to the methoxy-substituted benzofuran .
Stereochemical Analogues
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-(2-(2-Hydroxyethoxy)Ethoxy)Phenoxy)Methyl)Benzoate (Compound 5) Structure: Features a Z-configuration but replaces the benzofuran with a thiazolidinone ring. The triisopropylsilyl group increases steric bulk, reducing metabolic degradation. Synthesis: Requires silylation with triisopropylsilyl chloride, contrasting with the simpler esterification used for the target compound .
Functional Group Variants
Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester) Structure: Replaces the benzofuran with a triazine ring and adds a sulfonylurea group. Application: Used as a herbicide, demonstrating that esterified benzoates with heterocyclic substituents exhibit pesticidal activity. However, the target compound’s benzofuran core may favor photostability .
Key Research Findings
- Stereochemical Impact : The Z-isomer of benzofuran derivatives shows 10–15% higher UV absorption at 320 nm compared to E-isomers, critical for applications in photodynamic therapy .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in the dichloro analog) increase thermal stability (TGA decomposition >250°C) but reduce aqueous solubility by ~30% .
- Biological Activity : Ethyl benzoate derivatives with pyridazine substituents (e.g., I-6230) exhibit IC₅₀ values of 1.2 µM against kinase targets, suggesting that the target compound’s methoxyphenyl group may modulate similar pathways .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the optimal reaction conditions for synthesizing (Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, and how can yield be maximized?
The synthesis involves multi-step reactions requiring precise control of parameters:
- Solvent choice : Dichloromethane or tetrahydrofuran (THF) under inert atmospheres are commonly used for coupling reactions .
- Temperature : Room temperature (25°C) for condensation steps, with elevated temperatures (40–60°C) for esterification or cyclization .
- Catalysts : Triethylamine (TEA) or DMAP for activating carboxylate intermediates .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization improves purity (61–76% yields reported) .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structural integrity?
- NMR Spectroscopy : and NMR identify key functional groups (e.g., benzofuran protons at δ 6.8–7.5 ppm, ester carbonyls at ~170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm) and aromatic C-H (3050–3100 cm) confirm backbone structure .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFNOSSi: calc. 724.2774, observed 724.2774) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane) .
- Stability : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis of the ester or benzofuran moieties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding mode with biological targets like histone deacetylases (HDACs)?
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the benzofuran core and HDAC active sites, focusing on hydrogen bonds with catalytic Zn ions .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to validate key residues (e.g., Asp 269, His 145 in HDAC8) .
- Binding Energy Calculations : MM-PBSA/GBSA methods quantify ΔG, with values < −30 kcal/mol indicating strong affinity .
Q. What experimental design principles apply to evaluating the compound’s bioactivity in cancer cell lines?
- Dose-Response Assays : Test 0.1–100 µM ranges in triplicate (72-hour incubations) using MTT or resazurin assays .
- Selectivity Profiling : Compare IC values across HDAC isoforms (e.g., HDAC1 vs. HDAC6) via fluorogenic substrates .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and Western blotting for cleaved caspase-3 .
Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50 across studies) be systematically resolved?
- Meta-Analysis : Pool data from >5 independent studies (e.g., PubChem BioAssay) to identify outliers .
- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Validation : Re-analyze compound purity via NMR and HRMS to rule out degradation .
Methodological Notes
- Synthesis Optimization : Prioritize inert conditions (N atmosphere) for oxygen-sensitive intermediates .
- Computational Workflows : Validate docking poses with experimental mutagenesis (e.g., HDAC-KO cell lines) .
- Bioactivity Studies : Include positive controls (e.g., SAHA for HDAC inhibition) and normalize data to vehicle-treated groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
